molecular formula C13H14N4 B15053263 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

Cat. No.: B15053263
M. Wt: 226.28 g/mol
InChI Key: GINUZDICFILVDZ-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring bonded to a carbonitrile group and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile typically involves the reaction of 1-methyl-1H-indazole-5-amine with cyclobutanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutane ring and an indazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

1-[(1-methylindazol-5-yl)amino]cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H14N4/c1-17-12-4-3-11(7-10(12)8-15-17)16-13(9-14)5-2-6-13/h3-4,7-8,16H,2,5-6H2,1H3

InChI Key

GINUZDICFILVDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC3(CCC3)C#N)C=N1

Origin of Product

United States

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